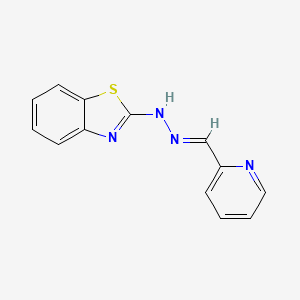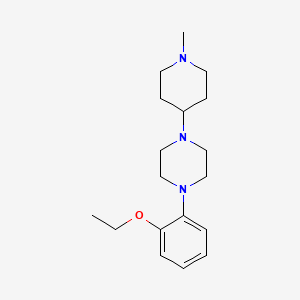
1-(2-ethoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-ethoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine, also known as MEP, is a synthetic compound that has been widely used in scientific research. MEP belongs to the class of piperazine derivatives and has been found to have a variety of biochemical and physiological effects.
作用机制
1-(2-ethoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine acts as a selective agonist for the 5-HT1A and 5-HT2A receptors. The activation of these receptors leads to the release of neurotransmitters such as dopamine and norepinephrine. The activation of the 5-HT1A receptor has been associated with anxiolytic and antidepressant effects, while the activation of the 5-HT2A receptor has been associated with hallucinogenic effects.
Biochemical and Physiological Effects:
1-(2-ethoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its anxiolytic and antidepressant effects. 1-(2-ethoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine has also been found to increase the release of acetylcholine, which may contribute to its cognitive-enhancing effects. 1-(2-ethoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine has been shown to have a low affinity for the dopamine transporter, which suggests that it may have a low potential for abuse.
实验室实验的优点和局限性
One of the advantages of using 1-(2-ethoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine in lab experiments is its potency and selectivity for serotonin receptors. This allows researchers to study the effects of serotonin receptor agonists on various physiological processes. However, one of the limitations of using 1-(2-ethoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine is its relatively short half-life, which may limit its usefulness in long-term studies.
未来方向
There are several future directions for the study of 1-(2-ethoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine. One direction is the development of more potent and selective serotonin receptor agonists. Another direction is the study of the effects of 1-(2-ethoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine on other physiological processes such as pain perception and immune function. Finally, the development of new delivery methods for 1-(2-ethoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine may allow for longer-term studies and more precise dosing.
In conclusion, 1-(2-ethoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine is a synthetic compound that has been widely used in scientific research. It has been found to have a variety of biochemical and physiological effects, and its potency and selectivity for serotonin receptors make it a useful tool for studying the central nervous system. The future directions for the study of 1-(2-ethoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine include the development of more potent and selective serotonin receptor agonists, the study of its effects on other physiological processes, and the development of new delivery methods.
合成方法
The synthesis of 1-(2-ethoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine involves the reaction between 1-(2-ethoxyphenyl)piperazine and 1-methyl-4-piperidone in the presence of a reducing agent. The reaction is carried out in an organic solvent such as methanol or ethanol. The resulting product is then purified by recrystallization or chromatography.
科学研究应用
1-(2-ethoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine has been extensively used in scientific research as a tool to study the central nervous system. It has been found to be a potent and selective serotonin receptor agonist. 1-(2-ethoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine has been used to study the role of serotonin receptors in various physiological processes such as mood regulation, appetite, and sleep. 1-(2-ethoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine has also been used to study the effects of serotonin receptor agonists on the release of neurotransmitters such as dopamine and norepinephrine.
属性
IUPAC Name |
1-(2-ethoxyphenyl)-4-(1-methylpiperidin-4-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-3-22-18-7-5-4-6-17(18)21-14-12-20(13-15-21)16-8-10-19(2)11-9-16/h4-7,16H,3,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXBNQHXFKUBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

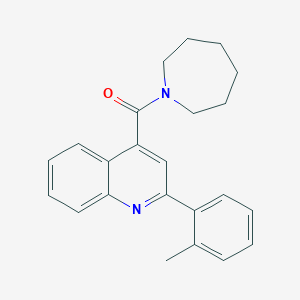
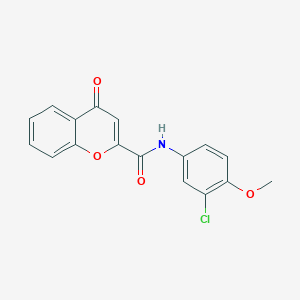
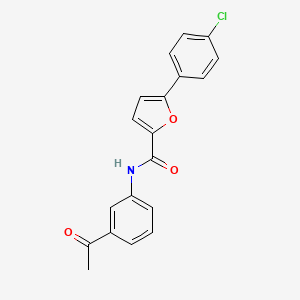
![N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5771147.png)

![N-(2-chlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5771163.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5771164.png)
![2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5771172.png)
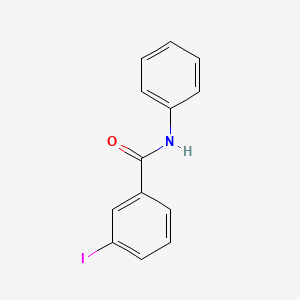
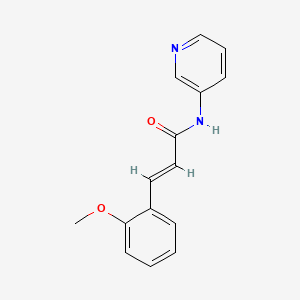

![1-[2-(3-methoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5771188.png)
![4-(2,5-dimethylphenyl)-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5771194.png)
